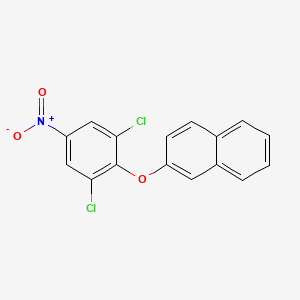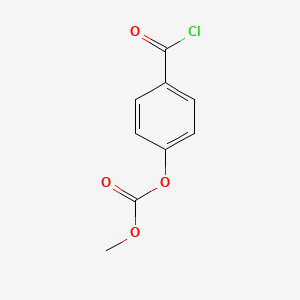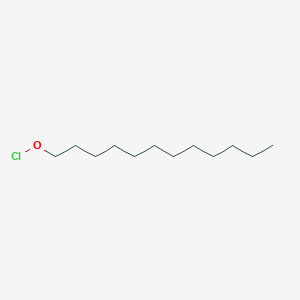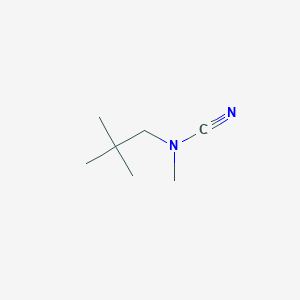![molecular formula C9H12ClHgN B14434837 Chloro{2-[(dimethylamino)methyl]phenyl}mercury CAS No. 79411-76-0](/img/structure/B14434837.png)
Chloro{2-[(dimethylamino)methyl]phenyl}mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro{2-[(dimethylamino)methyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring with a dimethylamino methyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{2-[(dimethylamino)methyl]phenyl}mercury typically involves the reaction of 2-[(dimethylamino)methyl]phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent purification steps are necessary to ensure the removal of any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Chloro{2-[(dimethylamino)methyl]phenyl}mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) species.
Reduction: Reduction reactions can convert the mercury(II) center back to mercury(I) or elemental mercury.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while substitution with a Grignard reagent could produce a new organomercury compound with a different substituent.
科学研究应用
Chloro{2-[(dimethylamino)methyl]phenyl}mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: It is employed in the development of materials with specific electronic or catalytic properties.
作用机制
The mechanism by which Chloro{2-[(dimethylamino)methyl]phenyl}mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways.
相似化合物的比较
Similar Compounds
Methylmercury chloride: Another organomercury compound with a simpler structure.
Phenylmercury acetate: Contains a phenyl group bonded to mercury, similar to Chloro{2-[(dimethylamino)methyl]phenyl}mercury.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the dimethylamino methyl substituent, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds and may confer specific properties useful in research and industrial applications.
属性
| 79411-76-0 | |
分子式 |
C9H12ClHgN |
分子量 |
370.24 g/mol |
IUPAC 名称 |
chloro-[2-[(dimethylamino)methyl]phenyl]mercury |
InChI |
InChI=1S/C9H12N.ClH.Hg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q;;+1/p-1 |
InChI 键 |
ZREJDIDDFFQROL-UHFFFAOYSA-M |
规范 SMILES |
CN(C)CC1=CC=CC=C1[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)




![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
